2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Overview
Description
2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic organic compound belonging to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with a dimethylamino group at the 2-position, a keto group at the 6-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with urea under acidic conditions to form 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid. This intermediate is then subjected to a dimethylation reaction using dimethylamine in the presence of a suitable catalyst, such as sodium methoxide, to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol, although this reaction is less common.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or alkylating agents such as methyl iodide (CH3I) are typical.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of nucleotide metabolism.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, especially in the development of antiviral and anticancer agents.
Industry: It is used in the synthesis of dyes and pigments due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism by which 2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid exerts its effects is primarily through interaction with biological macromolecules. The dimethylamino group can form hydrogen bonds and electrostatic interactions with enzyme active sites, potentially inhibiting their activity. The keto and carboxylic acid groups can participate in coordination with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
2-Amino-4,6-dioxypyrimidine: Similar in structure but lacks the dimethylamino group.
2-(Methylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid: Contains a methylamino group instead of a dimethylamino group.
4,6-Dioxo-1,6-dihydropyrimidine-2-carboxylic acid: Lacks the dimethylamino group and has different substitution patterns.
Uniqueness: 2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of derivatives with specific biological activities.
Properties
IUPAC Name |
2-(dimethylamino)-6-oxo-1H-pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-10(2)7-8-4(6(12)13)3-5(11)9-7/h3H,1-2H3,(H,12,13)(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZOXDYQHHZXHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287716 | |
Record name | 2-(Dimethylamino)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6635-66-1 | |
Record name | NSC52298 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Dimethylamino)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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